Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is a complex organic compound characterized by the presence of an adamantane moiety, a benzenesulfonamide group, and two methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 2-(adamantan-1-yloxy)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, while the sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-
- N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide
Uniqueness
Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is unique due to the presence of both the adamantane moiety and the 3,4-dimethyl substitution on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Benzenesulfonamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-3,4-dimethyl- is a notable member of this class, exhibiting a range of pharmacological effects that are of great interest for therapeutic applications.
Benzenesulfonamides typically exert their biological effects through various mechanisms, including inhibition of specific enzymes and interaction with biological pathways. Notably, some derivatives have been shown to inhibit carbonic anhydrases (CAs), which are crucial for numerous physiological processes. For instance, studies indicate that certain benzenesulfonamide derivatives demonstrate nanomolar affinities towards CA isoforms, suggesting potent inhibitory activity that could be leveraged in treating conditions such as glaucoma and edema .
Anticancer Activity
Recent research has highlighted the anticancer potential of benzenesulfonamide derivatives. For example, a study on a series of benzenesulfonamide compounds demonstrated significant cytotoxic effects against glioblastoma (GBM) cells. The compound AL106 exhibited a 78% inhibition of cell growth at 100 µM concentration, indicating its potential as an effective treatment option for GBM . The mechanism appears to involve the interaction with receptor tyrosine kinases, which are critical in cancer cell proliferation.
Cardiovascular Effects
Another aspect of the biological activity of benzenesulfonamides is their impact on cardiovascular health. A specific derivative, 4-(2-aminoethyl)-benzenesulfonamide , was shown to decrease coronary resistance and affect perfusion pressure in experimental models. This suggests that certain benzenesulfonamides may influence blood pressure regulation by interacting with calcium channels .
Summary of Biological Activities
Case Study 1: Inhibition of Carbonic Anhydrases
In a comparative study involving various benzenesulfonamide derivatives, it was found that compounds with specific substitutions exhibited enhanced binding to carbonic anhydrase isoforms I and II. The most potent inhibitors demonstrated dissociation constants (Kd) in the low nanomolar range, indicating their potential utility in therapeutic applications targeting these enzymes .
Case Study 2: Anticancer Efficacy in GBM
The efficacy of benzenesulfonamide derivatives against glioblastoma was evaluated using the trypan blue exclusion method. The results showed that compound AL106 not only inhibited cell proliferation significantly but also induced morphological changes consistent with apoptosis. This highlights the compound's potential as a targeted therapy for aggressive brain tumors .
Research Findings
Research into the biological activity of benzenesulfonamides continues to evolve. Recent studies have focused on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity for desired targets. For instance, modifications to the sulfonamide group and the introduction of hydrophobic tails have been shown to improve binding affinity to carbonic anhydrases and other targets .
Properties
Molecular Formula |
C20H29NO3S |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H29NO3S/c1-14-3-4-19(7-15(14)2)25(22,23)21-5-6-24-20-11-16-8-17(12-20)10-18(9-16)13-20/h3-4,7,16-18,21H,5-6,8-13H2,1-2H3 |
InChI Key |
SAGTWNGNNXKGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.